Promethazine hibenzate

Description

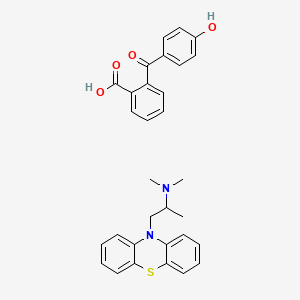

Promethazine hibenzate is a phenothiazine derivative primarily used as an antihistamine, antiemetic, and sedative. Structurally, it features an aliphatic side chain at the N10 position of the phenothiazine core (Figure 1, ), distinguishing it from antipsychotic phenothiazines like chlorpromazine (piperazine side chain) or thioridazine (piperidine side chain) . Promethazine hibenzate acts as a potent histamine H1 receptor antagonist, with additional anticholinergic and mild anti-dopaminergic activity .

Notably, promethazine has recently been repurposed as a β-amyloid (Aβ) imaging probe in positron emission tomography (PET), demonstrating blood-brain barrier penetration and selective binding to amyloid plaques in preclinical studies . This application highlights its versatility beyond traditional uses.

Properties

CAS No. |

96590-75-9 |

|---|---|

Molecular Formula |

C31H30N2O4S |

Molecular Weight |

526.65 |

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;2-(4-hydroxybenzoyl)benzoic acid |

InChI |

InChI=1S/C17H20N2S.C14H10O4/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h4-11,13H,12H2,1-3H3;1-8,15H,(H,17,18) |

InChI Key |

WCYMACWVZQIWLM-UHFFFAOYSA-N |

SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Promethazine hibenzate; D08768; D-08768; D 08768. |

Origin of Product |

United States |

Comparison with Similar Compounds

Chlorpromazine

- Structure : Chlorpromazine has a piperazine side chain, enhancing dopamine D2 receptor antagonism compared to promethazine’s aliphatic chain .

- Clinical Use : Primarily an antipsychotic, whereas promethazine is used for allergies, nausea, and sedation.

- Side Effects : Chlorpromazine has higher extrapyramidal and metabolic risks; promethazine exhibits stronger sedation and anticholinergic effects .

Thioridazine

Methdilazine

- Structure : Similar aliphatic side chain to promethazine.

- Clinical Use : Both are antihistamines, but methdilazine has weaker anticholinergic effects .

Non-Phenothiazine Antihistamines

Fexofenadine

Olopatadine

- Efficacy : Superior to promethazine, with 99% wheal inhibition at 4 hours and sustained effects for 8 hours .

- Mechanism : Dual H1 receptor antagonism and mast cell stabilization.

Other Therapeutic Comparators

Betahistine

Imipramine

- Structural Similarity: Tricyclic antidepressants and phenothiazines share a tricyclic core. However, imipramine acts as a serotonin-norepinephrine reuptake inhibitor, while promethazine lacks antidepressant activity .

Data Tables

Table 1: Antihistamine Efficacy in Wheal/Flare Inhibition

| Drug | Max. Wheal Inhibition (%) | Duration (Hours) | Sedation Score Increase |

|---|---|---|---|

| Promethazine | 52 | 4 | Significant (p < 0.05) |

| Fexofenadine | 80 | 8 | None |

| Olopatadine | 99 | 8 | None |

Table 2: Phenothiazine Effects on Tubulin Assembly

| Drug | Tubulin Assembly | CD Spectrum Alteration |

|---|---|---|

| Promethazine | Enhances | No effect |

| Chlorpromazine | Inhibits | Significant |

| Trifluoperazine | Inhibits | Significant |

Source:

Q & A

Q. What analytical techniques are recommended for assessing the purity and stability of Promethazine hibenzate in experimental settings?

To ensure purity, high-performance liquid chromatography (HPLC) with UV detection is commonly employed. Chromatograms should be recorded, and peak responses measured to calculate purity percentages using validated formulas. For stability studies, accelerated degradation tests under varying pH, temperature, and light conditions can identify decomposition products . Researchers must report detailed parameters (e.g., column type, mobile phase, detection wavelength) and cross-validate results with mass spectrometry (MS) or nuclear magnetic resonance (NMR) when impurities are detected .

Q. What safety protocols are critical when handling Promethazine hibenzate in laboratory settings?

Key precautions include:

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeability), sealed goggles, and lab coats. Respiratory protection is required for prolonged exposure .

- Storage : Keep containers tightly sealed in dry, cool environments, away from incompatible substances (e.g., strong oxidizers) .

- Spill Management : Collect contaminated material using non-reactive tools and dispose of it per institutional hazardous waste guidelines .

Q. How can researchers design experiments to evaluate Promethazine hibenzate’s pharmacological interactions?

Preclinical studies should use standardized models such as:

- Rodent Models : For analgesic or sedative effects, employ the hot-plate test (for central analgesia) or acetic acid-induced writhing (for peripheral effects). Dosing regimens should account for synergies, as seen in studies combining Promethazine with sodium oxybate .

- Hypnotic Activity : Measure sleep latency and duration using the righting reflex test in mice, with controls for baseline sedation .

Advanced Research Questions

Q. How should researchers address contradictions in efficacy data, such as Promethazine’s failure to prevent anaphylactic reactions in clinical trials?

Contradictory findings require:

- Mechanistic Re-evaluation : Investigate receptor specificity (e.g., H1 vs. H2 receptor blockade). Promethazine’s lack of H2 inhibition may explain its inefficacy in certain anaphylaxis models .

- Statistical Rigor : Use sequential analysis (as in randomized trials) to terminate studies early if predefined efficacy boundaries are not met, reducing resource waste .

- Dose-Response Studies : Optimize timing and dosage relative to co-administered agents (e.g., antivenoms) to rule out pharmacokinetic mismatches .

Q. What methodological considerations are essential when designing toxicity studies for Promethazine hibenzate?

- Endpoint Selection : Include histopathological analysis of target organs (e.g., liver, kidneys) and hematological parameters.

- Chronic vs. Acute Exposure : For chronic toxicity, use OECD Guideline 452 protocols with escalating doses over 6–12 months.

- Negative Controls : Account for solvent effects (e.g., dimethyl sulfoxide) in in vitro assays .

- Data Transparency : Report batch-specific purity, storage conditions, and solvent interactions to ensure reproducibility .

Q. How can hypothesis-driven research frameworks improve investigations into Promethazine hibenzate’s mechanisms?

- Hypothesis Formulation : Example: “Promethazine hibenzate reduces neuroinflammation via σ-1 receptor modulation.” Validate using siRNA knockdown or receptor-binding assays .

- Experimental Controls : Include sham-treated groups and pharmacological antagonists (e.g., haloperidol for σ-1 receptor studies) to isolate target pathways.

- Multimodal Validation : Combine behavioral assays (e.g., forced swim test for antidepressant effects) with biomarker analysis (e.g., IL-6, TNF-α levels) .

Tables for Quick Reference

| Safety Consideration | Protocol | Evidence Source |

|---|---|---|

| Respiratory Protection | NIOSH-approved N95 masks for aerosols | |

| Glove Selection | Nitrile (tested via ASTM F739 standard) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.